molecular formula C26H22N4O4S B10892647 2-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate

2-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate

Cat. No.: B10892647
M. Wt: 486.5 g/mol
InChI Key: YBQQSRIBRXFVBJ-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is a complex organic compound that features a unique structure combining a thiazolidinone ring, an aniline derivative, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Attachment of the Aniline Derivative: The aniline derivative is introduced through a nucleophilic substitution reaction, where the aniline attacks the carbonyl carbon of the thiazolidinone ring.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the thiazolidinone-aniline intermediate with hydrazine or a hydrazine derivative.

    Esterification: The final step involves the esterification of the phenyl group with 4-methylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazolidinone moieties.

    Reduction: Reduction reactions can occur at the hydrazone linkage and the carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

    Oxidation: Products include quinones, nitroso compounds, and sulfoxides.

    Reduction: Products include amines, alcohols, and hydrazines.

    Substitution: Products include halogenated, sulfonated, and alkylated derivatives.

Scientific Research Applications

2-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in the development of novel polymers and materials with specific electronic and optical properties.

    Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    2-ANILINO-2-OXOETHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN: This compound shares the thiazolidinone and aniline moieties but lacks the hydrazone and benzoate ester functionalities.

    PHENYL 4-METHYLBENZOATE: This compound shares the benzoate ester functionality but lacks the thiazolidinone, aniline, and hydrazone moieties.

Uniqueness

2-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is unique due to its combination of multiple functional groups, which confer a wide range of reactivity and potential applications. The presence of the thiazolidinone ring, aniline derivative, hydrazone linkage, and benzoate ester in a single molecule makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22N4O4S

Molecular Weight

486.5 g/mol

IUPAC Name

[2-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C26H22N4O4S/c1-17-11-13-18(14-12-17)25(33)34-21-10-6-5-7-19(21)16-27-30-26-29-24(32)22(35-26)15-23(31)28-20-8-3-2-4-9-20/h2-14,16,22H,15H2,1H3,(H,28,31)(H,29,30,32)/b27-16+

InChI Key

YBQQSRIBRXFVBJ-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.